molecular formula C12H13ClO4S B2985157 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid CAS No. 505071-95-4

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid

Cat. No.: B2985157
CAS No.: 505071-95-4
M. Wt: 288.74
InChI Key: UVFIGUUIPQNZBK-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a 4-chloro-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentane carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid is unique due to the combination of the 4-chloro-benzenesulfonyl group and the cyclopentane carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4S/c13-9-3-5-10(6-4-9)18(16,17)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFIGUUIPQNZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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